molecular formula C10H12F2O2S B15167881 Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- CAS No. 648956-73-4

Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-

Cat. No.: B15167881
CAS No.: 648956-73-4
M. Wt: 234.26 g/mol
InChI Key: TZDGYVVRMVERKO-UHFFFAOYSA-N
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Description

Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- is a fluorinated aromatic compound featuring a benzene ring substituted with a 2,2-difluoroethylthio group at the 2-position and methoxy groups at the 1- and 4-positions. The thioether linkage introduces sulfur into the structure, while the difluoroethyl group contributes unique electronic and steric properties due to fluorine’s high electronegativity and small atomic radius.

Properties

CAS No.

648956-73-4

Molecular Formula

C10H12F2O2S

Molecular Weight

234.26 g/mol

IUPAC Name

2-(2,2-difluoroethylsulfanyl)-1,4-dimethoxybenzene

InChI

InChI=1S/C10H12F2O2S/c1-13-7-3-4-8(14-2)9(5-7)15-6-10(11)12/h3-5,10H,6H2,1-2H3

InChI Key

TZDGYVVRMVERKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)SCC(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoroethylthio group to other functional groups.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Thioether vs. Ether Linkages

The thioether group (C-S-C) in the target compound distinguishes it from ether-linked analogs (e.g., 1,4-dimethoxy-2-ethoxybenzene). Additionally, thioethers are more susceptible to oxidation, forming sulfoxides or sulfones, which could influence stability in oxidative environments. However, the electron-withdrawing effect of the difluoroethyl group may mitigate this instability by reducing electron density at the sulfur atom .

Fluorinated vs. Non-Fluorinated Alkyl Chains

The 2,2-difluoroethyl substituent introduces two fluorine atoms, significantly altering properties compared to non-fluorinated analogs (e.g., 2-ethylthio-1,4-dimethoxybenzene). Fluorination also improves metabolic stability by resisting cytochrome P450-mediated degradation, a critical advantage in drug design .

Methoxy Group Positioning

The 1,4-dimethoxy configuration creates a para-substituted aromatic system, which may enhance symmetry and crystallinity compared to ortho- or meta-substituted analogs. This arrangement could influence melting points and intermolecular interactions, though specific data for the target compound are unavailable.

Boiling Point Trends

While direct boiling point data for the target compound are absent, provides insights for analogous benzene derivatives. For example, Benzene, 2-ethenyl-1,4-dimethyl- (CAS 2039-89-6) exhibits a boiling point of ~344 K. However, fluorine’s electronegativity may reduce boiling points slightly due to weaker van der Waals interactions compared to bulkier alkyl chains .

Metabolic and Pharmacokinetic Considerations

Fluorine’s role in improving bioavailability and metabolic stability is well-documented (). The target compound’s difluoroethylthio group is expected to prolong half-life compared to non-fluorinated thioethers. In contrast, analogs with hydroxyl or amine groups (e.g., 2-(2-phenoxyethoxy)ethanol in ) may exhibit higher solubility but faster clearance rates.

Data Table: Comparative Properties of Selected Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Predicted logP Boiling Point (K) Metabolic Stability
Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- 2-(2,2-difluoroethylthio), 1,4-dimethoxy ~232.3 ~2.5 ~360 (estimated) High
Benzene, 2-ethylthio-1,4-dimethoxy- 2-ethylthio, 1,4-dimethoxy ~198.3 ~2.1 ~355 (estimated) Moderate
Benzene, 1,4-dimethoxy-2-methoxy- 1,2,4-trimethoxy ~168.2 ~1.3 ~520 Low
Benzene, 2-ethenyl-1,4-dimethyl- (CAS 2039-89-6) 2-ethenyl, 1,4-dimethyl ~146.2 ~2.8 344 Not reported

Key Research Findings

  • Fluorine’s Impact: The difluoroethyl group enhances lipophilicity and metabolic stability, making the target compound more drug-like than non-fluorinated analogs .
  • Thioether Reactivity : While thioethers are generally less stable than ethers, fluorine’s electron-withdrawing effects may counteract oxidative degradation .
  • Structural Symmetry : The 1,4-dimethoxy configuration may favor crystalline packing, though experimental validation is needed.

Biological Activity

Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and insecticidal applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C12_{12}H14_{14}F2_{2}O2_{2}S
  • Molecular Weight : 270.30 g/mol
  • CAS Registry Number : Not specifically listed in the search results but can be derived based on similar compounds.

Benzene derivatives often exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzene derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, some studies have shown that related compounds inhibit histone demethylase LSD1, which plays a role in cancer cell growth and survival .
  • Induction of Apoptosis : Compounds similar to Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- have been reported to induce apoptosis in cancer cells. This is achieved through the activation of apoptotic pathways leading to DNA fragmentation and cell death .

Anticancer Activity

Recent studies have demonstrated that benzene derivatives can exhibit significant anticancer properties. For example:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported IC50_{50} values (the concentration required to inhibit cell growth by 50%) ranging from 1.52 to 9.60 μM against breast cancer (MCF-7) and colon cancer cell lines .
CompoundCell LineIC50_{50} (μM)
Compound 27MCF-71.52
Compound 23Colon Cancer2.01
Taxol (control)MCF-77.80

These results indicate that certain benzene derivatives can be more effective than established chemotherapeutic agents like Taxol.

Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. Research into related compounds has indicated that modifications to the benzene ring can enhance insecticidal activity by disrupting normal physiological functions in target insects .

Case Studies

  • Histone Demethylase Inhibition : A study focusing on benzene homologues tethered with triazole motifs revealed that these compounds exhibited dual cytotoxic activity against MCF-7 and HepG2 cells with prominent selectivity via LSD1 inhibition . This suggests that structural modifications can significantly enhance the biological activity of benzene derivatives.
  • Apoptosis Induction : Another investigation showed that treatment with certain benzene derivatives led to a marked increase in early and late apoptotic cells compared to untreated controls. Specifically, compound 27 induced apoptosis rates of approximately 37.11% in MCF-7 cells after a 24-hour treatment period .

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